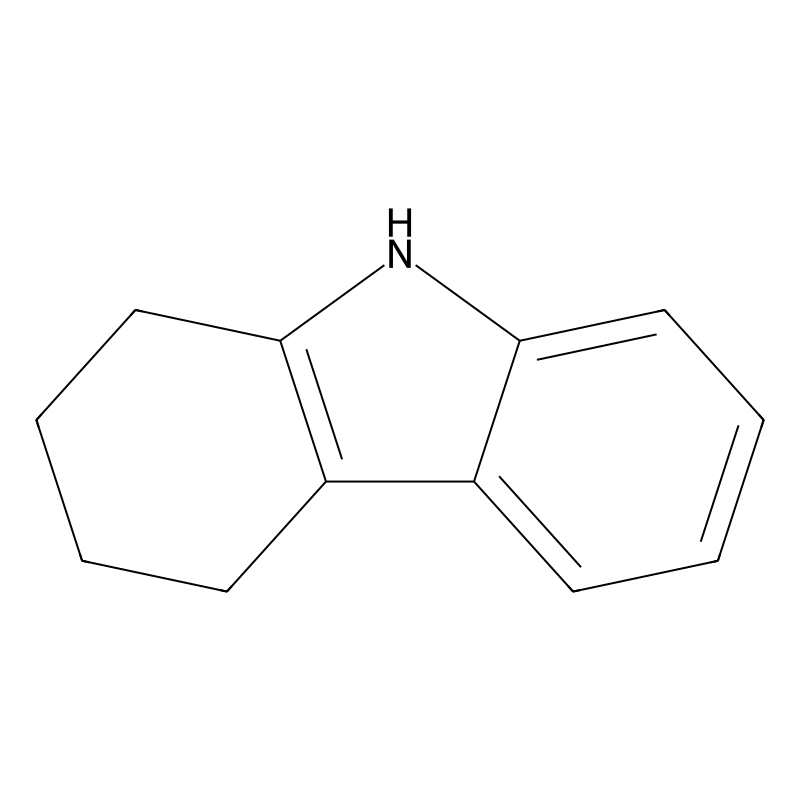

1,2,3,4-Tetrahydrocarbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,2,3,4-Tetrahydrocarbazole (THCz) is a tricyclic molecule composed of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other. It has gained increasing interest in scientific research due to its presence as a core structure in various natural products and biologically active compounds [, ].

As a Precursor Molecule

THCz serves as a valuable precursor molecule for the synthesis of more complex and diverse carbazole derivatives. These derivatives exhibit a wide range of potential biological activities, including:

By functionalizing the THCz scaffold, researchers can tailor its properties and explore its potential in various therapeutic applications.

Studying Inclusion Complexes

THCz's ability to form inclusion complexes with cyclodextrins (cyclic oligosaccharides) is another area of scientific investigation. These complexes can enhance the solubility and bioavailability of poorly water-soluble drugs, making them more readily absorbed by the body [].

1,2,3,4-Tetrahydrocarbazole is a bicyclic organic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol. It is characterized by a fused ring system that includes a saturated cyclohexane ring and a nitrogen-containing carbazole structure. This compound appears as a beige crystalline powder and is known for its diverse applications in pharmaceuticals and organic synthesis .

Limited information exists regarding the specific hazards associated with THCz. As a general precaution, unknown organic compounds should be handled with care using appropriate personal protective equipment.

Future Research Directions

Due to the presence of the partially saturated ring and the potential for functionalization, THCz serves as a valuable scaffold for the design and synthesis of novel bioactive molecules []. Further research may explore:

- Synthesis of THCz derivatives: Exploring various synthetic methods to obtain THCz analogs with diverse functional groups.

- Biological activity: Investigating the potential of THCz and its derivatives for various therapeutic applications, such as anti-cancer, anti-Alzheimer's, or antimicrobial activity [].

- Mechanism of action: Elucidating the specific mechanisms by which THCz and its derivatives interact with biological targets.

- N-Acylation Reactions: It can be transformed into 9-acyl-1,2,3,4-tetrahydrocarbazoles through N-acylation processes .

- Palladium-Catalyzed Asymmetric Hydrogenation: This reaction allows for the conversion of 1,2,3,4-tetrahydrocarbazole into carbazole derivatives .

- Photooxygenation: It serves as a precursor for synthesizing spiro[cyclopentane-1,2′-indolin-3′-one] via photooxygenation methods .

Several synthesis methods exist for producing 1,2,3,4-tetrahydrocarbazole:

- Borsche-Drechsel Cyclization: This method involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to yield 1,2,3,4-tetrahydrocarbazole .

- Fischer-Borsche Reaction: Here, 4-methoxy phenyl hydrazine reacts with substituted cyclohexanones to form the desired compound .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance yields significantly compared to conventional heating methods .

- One-Pot Synthesis: A more recent approach involves one-pot reactions that streamline the synthesis process while maintaining high yields .

1,2,3,4-Tetrahydrocarbazole finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

- Organic Synthesis: The compound is utilized in the preparation of complex organic molecules and natural products.

- Materials Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials .

Interaction studies involving 1,2,3,4-tetrahydrocarbazole have focused primarily on its reactivity with biological targets. Investigations into its binding affinity with specific enzymes and receptors have provided insights into its potential therapeutic roles. These studies are crucial for understanding how modifications to its structure can enhance or inhibit biological activity .

Several compounds share structural similarities with 1,2,3,4-tetrahydrocarbazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5,6,7,8-Tetrahydrocarbazole | Tetracyclic | Exhibits different biological activities; less studied than 1,2,3,4-tetrahydrocarbazole. |

| 9-Methylcarbazole | Tricyclic | More hydrophobic; used primarily in dye synthesis. |

| 1H-Carbazole | Bicyclic | Lacks saturation; more reactive towards electrophiles. |

| 5H-Carbazole | Bicyclic | Contains an additional hydrogen; used in polymer chemistry. |

The unique fused structure of 1,2,3,4-tetrahydrocarbazole contributes to its distinct reactivity and biological profile compared to these related compounds. Its ability to participate in various synthetic pathways while exhibiting significant biological activity sets it apart in research and application contexts .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Qi et al. Organocatalytic asymmetric arylation of indoles enabled by azo groups. Nature Chemistry, doi: 10.1038/nchem.2866, published online 2 October 2017